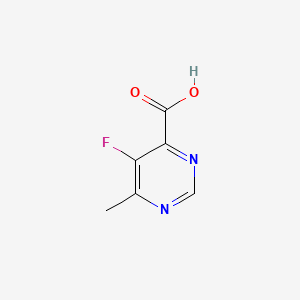
5-Fluoro-6-methylpyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-methylpyrimidine-4-carboxylic acid is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methylpyrimidine-4-carboxylic acid typically involves the fluorination of pyrimidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring. This can be achieved using reagents such as hydrofluoric acid or fluoroboric acid under controlled conditions .
Industrial Production Methods: Industrial production of fluorinated pyrimidines often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Hydrofluoric acid or fluoroboric acid for fluorination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
5-Fluoro-6-methylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and DNA/RNA interactions.
Medicine: Fluorinated pyrimidines are explored for their potential as anticancer agents due to their ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-Fluoro-6-methylpyrimidine-4-carboxylic acid involves its interaction with biological macromolecules. The fluorine atom’s high electronegativity and the compound’s structural similarity to natural pyrimidines allow it to inhibit enzymes involved in nucleic acid synthesis. This inhibition can disrupt DNA and RNA synthesis, leading to cytotoxic effects, which is particularly valuable in cancer treatment .
Comparaison Avec Des Composés Similaires
5-Fluorouracil: A widely used anticancer agent that also inhibits thymidylate synthase.
6-Methylpyrimidine-4-carboxylic acid: Lacks the fluorine atom but shares a similar core structure.
2-Fluoropyridine: Another fluorinated heterocycle with different biological properties
Uniqueness: 5-Fluoro-6-methylpyrimidine-4-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group on the pyrimidine ring. This combination enhances its stability and biological activity compared to non-fluorinated or non-methylated analogs .
Propriétés
Formule moléculaire |
C6H5FN2O2 |
|---|---|
Poids moléculaire |
156.11 g/mol |
Nom IUPAC |
5-fluoro-6-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H5FN2O2/c1-3-4(7)5(6(10)11)9-2-8-3/h2H,1H3,(H,10,11) |
Clé InChI |
LKRBURNGQWBEJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=N1)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















